![molecular formula C18H15BrN2OS B2842053 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235626-77-3](/img/structure/B2842053.png)
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves the inhibition of the heat shock protein 90 (HSP90) chaperone function. HSP90 is a molecular chaperone that plays a critical role in the folding, stability, and function of various client proteins involved in cell signaling, cell cycle regulation, and apoptosis. Inhibition of HSP90 leads to the degradation of client proteins, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. Additionally, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide in lab experiments include its high potency and selectivity towards HSP90 inhibition, its ability to induce apoptosis and inhibit tumor growth, and its potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity in high doses, and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the research on 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide. These include the development of more efficient synthesis methods, the identification of novel analogs with improved pharmacological properties, the determination of its potential applications in combination therapies, and the investigation of its effects on other molecular chaperones and client proteins. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound in vivo.
Synthesis Methods
The synthesis method of 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves a multistep process that includes the reaction of 2-aminopyridine with 3-chlorothiophene-2-carboxaldehyde to form 2-(pyridin-2-ylmethylthio)thiophene-3-carbaldehyde. This intermediate is then reacted with 2-bromo-N-(2-hydroxyethyl)benzamide to obtain the final product.
properties
IUPAC Name |
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-17-7-2-1-6-16(17)18(22)21(11-14-8-10-23-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCSDIZIEVXMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
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